molecular formula C29H28N6O5S B2829694 2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide CAS No. 389071-83-4

2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide

Katalognummer: B2829694
CAS-Nummer: 389071-83-4
Molekulargewicht: 572.64
InChI-Schlüssel: HPXVRVDYLLJTOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-nitrophenyl group, a sulfanyl-linked tetrahydroquinoline moiety, and a methoxyphenyl acetamide side chain. Its nitro group may enhance electron-deficient interactions, while the tetrahydroquinoline moiety could improve membrane permeability .

Eigenschaften

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O5S/c1-40-24-14-8-20(9-15-24)17-27(36)30-18-26-31-32-29(34(26)22-10-12-23(13-11-22)35(38)39)41-19-28(37)33-16-4-6-21-5-2-3-7-25(21)33/h2-3,5,7-15H,4,6,16-19H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXVRVDYLLJTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the methoxyphenyl and nitrophenyl derivatives, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis techniques to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amine derivative.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific structural features of the triazole ring and the methoxyphenyl group enhance the compound's interaction with biological targets involved in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that similar compounds can effectively inhibit the growth of bacteria and fungi. The presence of the nitrophenyl group is particularly noteworthy as nitro-containing compounds are known for their broad-spectrum antimicrobial properties .

Synthesis and Structural Analysis

The synthesis of this compound involves multiple steps including the formation of the triazole ring and subsequent functionalization with various substituents. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the compound's structure and confirm its purity .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related triazole derivative exhibited potent anticancer effects against human breast cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a series of synthesized triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed remarkable inhibition zones compared to standard antibiotics .

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Similarity Analysis

Tanimoto coefficients and Morgan fingerprints are widely used to quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a known HDAC inhibitor) via Tanimoto indexing, highlighting shared pharmacophores . Applying these methods to the target compound, analogs with triazole cores (e.g., 2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide []) or substituted phenyl groups (e.g., N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide []) would likely exhibit moderate-to-high similarity scores (>0.5) due to shared triazole and acetamide backbones .

Substituent-Driven Functional Differences

Key structural variations among analogs include:

  • Nitro vs.
  • Tetrahydroquinoline vs. Pyridinyl/Alkyl Chains: The tetrahydroquinoline moiety may confer superior lipophilicity over pyridinyl () or alkyl-substituted triazoles, improving blood-brain barrier penetration .
  • Methoxyphenyl vs. Halogenated Phenyls : The methoxy group’s electron-donating properties contrast with halogenated phenyls (e.g., 4-chlorophenyl in ), affecting π-π stacking and solubility .

Pharmacokinetic and Bioactivity Profiles

  • Bioactivity Clustering: Compounds with similar chemical structures (e.g., triazole-acetamides) cluster into groups with shared modes of action, such as kinase or HDAC inhibition . The target’s nitro and tetrahydroquinoline groups may position it within clusters associated with antiproliferative or anti-inflammatory activity.
  • ADME Properties : While direct data are unavailable, analogs with methoxyphenyl groups (e.g., ) typically exhibit moderate logP values (2.5–3.5), suggesting balanced solubility and permeability. The nitro group may reduce metabolic stability compared to halogenated analogs .

Docking Affinities and Binding Interactions

In molecular docking studies, even minor structural changes (e.g., nitro → chloro substitution) significantly alter binding affinities. For instance, the tetrahydroquinoline moiety in the target compound may form hydrophobic interactions with enzyme pockets, whereas pyridinyl groups () engage in hydrogen bonding. Murcko scaffold analysis () would classify the target and its analogs into chemotypes based on triazole cores, enabling systematic affinity comparisons.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Predicted logP Tanimoto Score* Potential Bioactivity
Target Compound 1,2,4-Triazole 4-Nitrophenyl, Tetrahydroquinoline 3.2 Reference (1.0) Kinase/HDAC inhibition
2-{[4-Amino-5-(CF₃)-Triazol-3-yl]S}-Acetamide [11] 1,2,4-Triazole Trifluoromethyl, Methoxyphenyl 2.8 0.65–0.75 Antimicrobial
N-(4-Cl-Ph)-2-{[4-Et-5-Pyridinyl]S}-Acetamide [13] 1,2,4-Triazole Chlorophenyl, Pyridinyl 3.1 0.55–0.65 Anticancer
N-(2-EtO-Ph)-2-{[4-MeO-Ph]S}-Acetamide [15] 1,2,4-Triazole Ethoxyphenyl, Methoxyphenyl 2.5 0.70–0.80 Anti-inflammatory

*Tanimoto scores estimated relative to the target compound using Morgan fingerprints .

Research Findings and Limitations

  • QSAR Limitations : While QSAR models compare populations rather than individual compounds, they highlight the importance of nitro and methoxy groups in bioactivity .

Biologische Aktivität

The compound 2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on recent research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Methoxy group at the para position of the phenyl ring.
  • Nitro group attached to another phenyl ring.
  • A triazole ring which is known for its role in various biological activities.

1. Antioxidant Activity

Recent studies have highlighted the compound's potential as an antioxidant. The presence of the nitro and methoxy groups enhances its ability to scavenge free radicals. Molecular docking studies suggest that the compound can interact effectively with reactive oxygen species (ROS), thus mitigating oxidative stress in cellular environments .

2. Anticancer Properties

The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro tests indicated significant cytotoxicity against lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) cell lines, with growth inhibition percentages exceeding 70% in some cases .
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G0/G1 phase, as evidenced by flow cytometry analyses .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibition assays revealed that it exhibits IC50 values comparable to established inhibitors like rivastigmine. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
  • β-secretase (BACE-1) : The compound demonstrated significant inhibition of BACE-1 activity, which is crucial for reducing amyloid-beta peptide formation associated with Alzheimer's pathology .

Mechanistic Studies

Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins. The docking results indicate strong binding affinities due to hydrogen bonding and hydrophobic interactions facilitated by the methoxy and nitro groups .

Case Studies

Several case studies have been documented showcasing the efficacy of this compound:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups, alongside improved survival rates in models of lung cancer .
  • Neuroprotective Effects : In models of neurodegeneration, treatment with this compound resulted in lower levels of neuroinflammatory markers and improved cognitive function assessments post-treatment .

Data Summary

Biological ActivityObserved EffectReference
AntioxidantSignificant free radical scavenging
Anticancer>70% growth inhibition in cancer cells
AChE InhibitionIC50 comparable to rivastigmine
BACE-1 InhibitionSignificant reduction in amyloid-beta

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Cyclocondensation of thiosemicarbazides with nitriles under reflux in ethanol or DMF, optimized at 80–100°C for 12–24 hours .
  • Sulfanyl linkage introduction : Thiol-alkylation using mercaptoethyl derivatives in the presence of K₂CO₃ or NaOH as a base, requiring anhydrous conditions .
  • Final coupling : Amide bond formation via EDC/HOBt-mediated coupling between the triazole-thiol intermediate and the methoxyphenylacetamide moiety . Key optimizations : Solvent choice (e.g., DMF for polar intermediates), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A combination of analytical techniques is employed:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.8 ppm, nitrophenyl aromatic protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound?

SAR studies require:

  • Bioisosteric replacements : Modifying the tetrahydroquinoline or triazole moieties to assess their roles in target binding .
  • Pharmacophore mapping : Using software like Schrödinger’s Phase to identify critical hydrogen-bonding (e.g., acetamide carbonyl) or hydrophobic (tetrahydroquinoline) features .
  • In vitro assays : Dose-response curves against target enzymes (e.g., kinases) with IC₅₀ comparisons to derivatives lacking specific substituents .

Q. How can contradictions in biological activity data between structurally similar compounds be resolved?

Contradictions often arise from:

  • Impurity artifacts : Validate compound purity via HPLC and elemental analysis before biological testing .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Cellular permeability differences : Perform logP measurements (e.g., shake-flask method) or Caco-2 monolayer assays to compare bioavailability .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Glide to model binding to enzyme active sites (e.g., quinoline moiety occupying hydrophobic pockets) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, focusing on hydrogen-bond retention .
  • Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities and rank derivatives .

Q. How can stability issues under varying experimental conditions be addressed?

  • pH sensitivity : Perform stability assays in buffers (pH 3–10) with LC-MS monitoring to identify degradation products .
  • Light sensitivity : Store solutions in amber vials and conduct reactions under dim light .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures and optimize storage at −20°C .

Methodological Considerations

Q. What are the best practices for determining the crystal structure of this compound?

  • Crystallization : Use vapor diffusion (e.g., ethyl acetate/diethyl ether) to grow single crystals .
  • X-ray refinement : SHELXL for structure solution, with attention to disorder modeling in flexible regions (e.g., tetrahydroquinoline ring) .
  • Validation : Check R-factors (<5%), electron density maps (RESOLVE), and PLATON alerts for structural accuracy .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Stepwise monitoring : TLC at each synthetic step to isolate intermediates before side reactions occur .
  • Catalyst optimization : Use Pd(OAc)₂ for Suzuki couplings (if applicable) to reduce homocoupling byproducts .
  • Flow chemistry : Continuous reactors for exothermic steps (e.g., nitration) to improve yield and scalability .

Data Conflict Resolution

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

  • Force field validation : Re-run docking with OPLS4 or CHARMM36 to improve pose accuracy .
  • Off-target screening : Broad-panel binding assays (e.g., Eurofins PharmaPanel) to identify unintended interactions .
  • Proteolysis studies : Limited trypsin digestion to confirm target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.